2-Anilino-5-thiazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilino-4H-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-10-9(13-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTNVZOWEFVIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=N1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204160 | |
| Record name | 2-Anilino-5-thiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55620-29-6 | |
| Record name | 2-Anilino-5-thiazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055620296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilino-5-thiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Anilino 5 Thiazolinone and Its Analogues
Classical and Conventional Synthetic Routes to Thiazolinone Cores
Traditional methods for synthesizing thiazolinone rings often involve the cyclization of precursors containing the requisite sulfur, nitrogen, and carbonyl functionalities. These methods, while effective, can sometimes require harsh reaction conditions or produce byproducts that necessitate extensive purification.
Key Precursors and Reactants in 2-Anilino-5-thiazolinone Synthesis
The synthesis of the this compound core typically relies on the reaction between a few key classes of precursors. A common and efficient method involves the reaction of an arylthiourea, such as N-phenylthiourea, with a halo-carbonyl compound. For instance, the reaction of N-phenylthiourea with ethyl chloroacetate (B1199739) can yield this compound. kau.edu.saarkat-usa.org
Another well-established route is the reaction of thiourea (B124793) with α-halo acids or their esters. For example, refluxing thiourea with ethyl 2-chloro-3-(oxiran-2-yl)propanoate or ethyl 2-chloro-3-(thiiran-2-yl)propanoate is a known method for producing imino-thiazolidinone derivatives. kau.edu.sa Similarly, the condensation of arylthioureas with maleic anhydride (B1165640) in acetic acid can be used to synthesize 5-carboxymethyl derivatives. researchgate.net
The Knoevenagel condensation is another classical approach frequently employed to introduce diversity at the 5-position of the thiazolinone ring. This reaction typically involves the condensation of a pre-formed 2-aminothiazolin-4-one with an aromatic aldehyde. researchgate.net
A key intermediate in some synthetic pathways is 2-carboethoxymethylthio-2-thiazolin-4-one, which can react with aminophenols to afford 2-(oxyphenylamino)-2-thiazoline-4-ones. researchgate.net The versatility of these precursors allows for the generation of a wide library of this compound analogues with various substituents on both the anilino and thiazolinone moieties.
| Precursor Class | Specific Example | Resulting Moiety/Product |
| Arylthioureas | N-phenylthiourea | 2-Anilino group |
| Halo-carbonyl compounds | Ethyl chloroacetate | Thiazolinone ring backbone |
| α-Halo acids/esters | Ethyl 2-chloro-3-(oxiran-2-yl)propanoate | Imino-thiazolidinone core |
| Anhydrides | Maleic anhydride | 5-Carboxymethyl group |
| Aldehydes | Aromatic aldehydes | 5-Arylidene substituent |
| Thiazolinone Intermediates | 2-Carboethoxymethylthio-2-thiazolin-4-one | 2-(Oxyphenylamino)-2-thiazoline-4-one |
Multi-component Reaction Approaches for Thiazolidinone and Thiazolinone Scaffolds
Multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex heterocyclic scaffolds like thiazolidinones and thiazolinones from simple starting materials in a single step. nih.govnih.govfrontiersin.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. frontiersin.org
One notable MCR for the synthesis of thiazolidinone derivatives involves the one-pot reaction of an amine, a carbonyl compound (like a ketone or aldehyde), and a sulfur-containing reagent such as thioglycolic acid. tandfonline.com For example, the reaction of an aniline (B41778) derivative with a ketone and thioglycolic acid can directly yield a spiro-thiazolidinone. tandfonline.com Similarly, a one-pot, three-component reaction involving [2+3]-cyclocondensation and Knoevenagel condensation has been used for the synthesis of 5-ene-2-amino(imino)-4-thiazolidinones. researchgate.net
The Ugi and Passerini reactions are other well-known MCRs that can be adapted for the synthesis of heterocyclic compounds, offering a high degree of molecular diversity. organic-chemistry.org These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, leading to the formation of peptide-like structures that can be further cyclized to form various heterocyclic rings. While not always directly yielding thiazolinones, the adducts from these reactions can be valuable intermediates. nih.gov
The development of novel MCRs continues to be an active area of research, providing access to diverse libraries of thiazolinone and thiazolidinone derivatives for biological screening. nih.govfrontiersin.org
| MCR Name/Type | Reactants | Product Type |
| Thiazolidinone Synthesis | Amine, Carbonyl Compound, Thioglycolic Acid | Thiazolidinone/Spiro-thiazolidinone |
| [2+3]-Cyclocondensation/Knoevenagel | Amine, Aldehyde, Thiourea derivative | 5-Ene-2-amino(imino)-4-thiazolidinone |
| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-Acylamino carboxamide adduct |
| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxy carboxamide adduct |
Advanced and Green Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds, including this compound derivatives. These advanced strategies often employ techniques like microwave irradiation and novel catalytic systems to reduce reaction times, improve yields, and minimize environmental impact. nih.govpharmascholars.comnih.gov
Microwave-Assisted Synthesis of Thiazolinone Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of various thiazolinone and thiazolidinone derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govmdpi.comrasayanjournal.co.in
For instance, the Knoevenagel condensation of 2-thioxo-1,3-thiazolidin-4-ones with aromatic aldehydes can be efficiently carried out under microwave irradiation to produce 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. mdpi.com Similarly, the subsequent sulfur/nitrogen displacement reaction to introduce an amino group at the C-2 position can also be accelerated using microwave heating. mdpi.com One-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in the presence of POCl3 and malonic acid has also been reported, showcasing the utility of this method for synthesizing precursors to more complex heterocyclic systems. asianpubs.org
The benefits of MAOS include not only faster reactions but also the potential for solvent-free conditions, which further enhances the green credentials of the synthetic route. mdpi.com
| Reaction Type | Reactants | Product | Microwave Conditions |
| Knoevenagel Condensation | 2-Thioxo-1,3-thiazolidin-4-one, Aromatic aldehyde | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one | 90-150 W, 30-60 min |
| Sulfur/Nitrogen Displacement | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one, Aniline | 2-Anilino-5-arylidene-1,3-thiazol-4(5H)-one | 90-160 °C, 30-60 min |
| Quinoline Synthesis | Aniline, Malonic acid, POCl3 | 2,4-Dichloroquinoline | 600 W, 50 s |
| Thiazolidinedione Alkylation | 5-(4-chlorobenzylidene)-2,4-thiazolidinedione, Aniline | N-Aryl-5-(4-chlorobenzylidene)-2,4-thiazolidinedione | 200 W, 2-4 min |
Palladium-Catalyzed C-H Functionalization Relevant to Anilino Derivatives
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org This methodology is particularly relevant for the synthesis of complex anilino derivatives.
While direct C-H functionalization of the this compound core is not widely reported, the principles of palladium-catalyzed C-H activation of aniline derivatives are well-established and could be applied to modify the anilino portion of the molecule. researchgate.netacs.org For instance, ortho-C-H arylation and olefination of anilides have been achieved using palladium catalysts, often in the presence of an oxidizing agent. acs.org The use of directing groups on the aniline nitrogen can control the regioselectivity of the C-H activation. rsc.org
Recent advances have also demonstrated the meta-C-H olefination of aniline derivatives using a nitrile-based directing group and a palladium catalyst, a reaction that can be accelerated by microwave irradiation. rsc.org The development of these selective C-H functionalization methods opens up new avenues for creating novel analogues of this compound with diverse substitution patterns on the anilino ring.
Sulfur/Nitrogen Displacement Reactions in Thiazolone Ring Systems
The displacement of a sulfur atom with a nitrogen nucleophile is a key transformation in the synthesis of 2-amino- and 2-anilino-thiazolinone derivatives from 2-thioxo-1,3-thiazolidin-4-one (rhodanine) precursors. mdpi.com This reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, at the C-2 position of the thiazolinone ring.
The reaction typically involves heating a 5-arylidene-rhodanine derivative with an appropriate amine. mdpi.com The process can be facilitated by activating the C=S bond of the rhodanine, for example, by reaction with an alkyl halide to form an S-alkyl intermediate, which is more susceptible to nucleophilic attack by the amine. mdpi.com Microwave irradiation has also been shown to effectively promote this displacement reaction, often under solvent-free conditions. mdpi.com This method provides a versatile and efficient route to a library of 2-substituted amino-5-arylidene-1,3-thiazol-4(5H)-ones.
Chemo- and Regioselective Synthesis Considerations for Thiazolinone Architectures
The synthesis of this compound and its diverse analogues is a cornerstone of medicinal and synthetic chemistry. The inherent asymmetry and multiple reactive sites within the precursor molecules present significant challenges in controlling the chemical and regional outcomes of reactions. Achieving high chemo- and regioselectivity is paramount for the efficient construction of the desired thiazolinone scaffold, avoiding the formation of undesired isomers and complex purification procedures. Key synthetic strategies are often centered on the careful selection of starting materials, catalysts, and reaction conditions to direct the formation of specific bonds and ring closures.
Control of Regioselectivity in Ring Formation
The construction of the thiazolinone core often involves the cyclization of linear precursors. The regioselectivity of this crucial step determines the final arrangement of atoms in the heterocyclic ring. A prominent challenge is directing the cyclization to occur at specific nitrogen or sulfur atoms, especially when multiple nucleophilic centers are present.
One of the most studied approaches is the Hantzsch thiazole (B1198619) synthesis and its variations, which typically involve the reaction of a thiourea derivative with an α-halocarbonyl compound. The regiochemical outcome, leading to either 2-aminothiazol-4(5H)-ones or isomeric structures, is highly dependent on the reaction pathway.
A modern and elegant example of controlling regioselectivity is demonstrated in the copper-catalyzed one-pot, multicomponent synthesis of thiazolidin-2-imines. nih.govacs.org This method combines primary amines, ketones, terminal alkynes, and isothiocyanates to build the heterocyclic core in a single operation. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have revealed that the reaction proceeds through a key propargylamine (B41283) intermediate. The subsequent cyclization with an isothiocyanate can, in principle, occur via two pathways: an N-cyclization or an S-cyclization. The observed high regioselectivity for the S-cyclized product is attributed to a lower energy barrier for the 5-exo-dig hydrothiolation pathway compared to the alternative N-cyclization. nih.govacs.org The copper(I) catalyst is believed to play a crucial role in accelerating this selective S-cyclization. acs.org
The scope of this one-pot reaction has been explored with various substrates, demonstrating its robustness and high degree of regioselectivity.
Table 1: Selected Examples of Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines
| Amine | Ketone | Isothiocyanate | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Cyclohexanone | Phenyl isothiocyanate | 67 | acs.org |
| Aniline | Cyclohexanone | Phenyl isothiocyanate | 81 | nih.gov |
| Benzylamine | Acetone | Phenyl isothiocyanate | 72 | nih.gov |
| Benzylamine | Cyclohexanone | Allyl isothiocyanate | 68 | nih.gov |
| Benzylamine | Cyclohexanone | Ethyl 2-isothiocyanatoacetate | 76 | nih.gov |
Another instance of regioselectivity is observed in the annulation of arylthioamides with 3-bromopyruvic acid chloride. This reaction can produce two regioisomeric thiazolinone intermediates, with the product distribution being dependent on the reaction temperature. acs.org This temperature dependence suggests a kinetic versus thermodynamic control over the initial condensation step, offering a handle to selectively synthesize one isomer over the other.
Control of Chemoselectivity
Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of thiazolinones, this is particularly relevant when building the scaffold from multifunctional precursors or when modifying the core structure.
For example, the synthesis of 2-imino-3-(pyrazol-4-yl)thiazolidin-4-ones demonstrates exquisite chemoselectivity based on the choice of the cyclizing agent. researchgate.net Starting from a 2-chloro-N-(pyrazol-4-yl)acetamide intermediate, treatment with potassium thiocyanate (B1210189) (KSCN) leads to the formation of a 2-iminothiazolidin-4-one. In contrast, reacting the same chloroacetamide precursor with an aryl isothiocyanate yields a 2-aryliminothiazolidin-4-one. researchgate.net This highlights how the nucleophile's nature dictates which part of it is incorporated into the final heterocyclic structure.
Similarly, the synthesis of 2-arylamino-2-thiazoline-4-ones can be achieved through different chemoselective routes. One method involves the reaction of 2-carboethoxymethylthio-2-thiazolin-4-one with aminophenols. researchgate.netnih.gov Alternatively, condensation of arylthioureas with maleic anhydride provides a different pathway to related structures. researchgate.netnih.gov
Functionalization of the pre-formed thiazolinone ring also requires high chemoselectivity. A common modification is the Knoevenagel condensation at the C5 position, which contains an active methylene (B1212753) group. This reaction is typically performed by treating the 2-anilino-thiazolin-4-one with an aromatic or heteroaromatic aldehyde in the presence of a base like anhydrous sodium acetate (B1210297). mdpi.com The reaction selectively occurs at the C5 position without affecting the other potentially reactive sites in the molecule, such as the anilino group or the ring carbonyl, leading to 5-arylidene derivatives in good yields. mdpi.com
Table 2: Knoevenagel Condensation of 2-Phenylamino-thiazol-4(5H)-one with Various Aldehydes
| Aldehyde | Yield (%) | Reference |
|---|---|---|
| Benzaldehyde | 85 | mdpi.com |
| 4-Hydroxybenzaldehyde | 88 | mdpi.com |
| 4-Chlorobenzaldehyde | 92 | mdpi.com |
| 4-Nitrobenzaldehyde | 94 | mdpi.com |
| 2-Naphthaldehyde | 89 | mdpi.com |
Reactivity and Mechanistic Investigations of 2 Anilino 5 Thiazolinone
Fundamental Reaction Pathways and Transformations
The reactivity of the 2-anilino-5-thiazolinone ring system is characterized by a balance of electrophilic and nucleophilic sites, which dictates its participation in a variety of chemical transformations.
The this compound molecule possesses both electrophilic and nucleophilic centers, making it susceptible to attack by a range of reagents. allen.in
Nucleophilic Character: The electron-rich nature of the exocyclic anilino nitrogen and the sulfur atom within the thiazolinone ring confers nucleophilic properties to the molecule. scribd.comnih.gov The lone pair of electrons on the nitrogen and sulfur atoms can participate in reactions with electrophiles. The relative nucleophilicity of these sites can be influenced by the reaction conditions and the nature of the electrophile. mdpi.com
Electrophilic Character: Conversely, the carbonyl carbon (C-5) of the thiazolinone ring is an electrophilic center. allen.in The electron-withdrawing effect of the adjacent oxygen atom creates a partial positive charge on this carbon, making it a target for nucleophilic attack.
The interplay of these reactive sites governs the chemical behavior of this compound and its derivatives.
The stability of the thiazolinone ring is a critical factor in its chemical transformations, with both ring-opening and ring-closure reactions being well-documented.
Ring-Opening: The thiazolinone ring can be opened under various conditions. For instance, in the presence of an aqueous base containing a reducing agent, the ring can open to form a stable phenylthiocarbamyl (PTC) amino acid. nih.gov This process involves the hydrolysis of the thiolester linkage within the ring. scispace.com
Ring-Closure: Conversely, ring-closure reactions are also prominent. For example, a phenylthiocarbamyl amino acid can undergo cyclization to form the more stable phenylthiohydantoin (PTH) derivative. calstate.edu This intramolecular rearrangement is a key step in the Edman degradation process. scispace.com The propensity for ring closure is influenced by factors such as pH and temperature. scispace.com
These ring dynamics are fundamental to the role of this compound as a reactive intermediate.
The transient nature of this compound makes it a key intermediate in several multi-step chemical processes. Its formation and subsequent reaction are often inferred through the isolation and identification of its more stable downstream products. nih.gov For example, in the Edman degradation, the direct detection of the this compound (ATZ) derivative is challenging due to its instability. scispace.com However, its existence is confirmed by its conversion to the readily identifiable phenylthiohydantoin (PTH) amino acid. scispace.comcalstate.edu
Recent research has explored methods to trap and characterize this labile intermediate. nih.gov For instance, new analytical techniques have been developed to derivatize the ATZ amino acid, allowing for its detection at very low concentrations. oup.comoup.com These studies provide direct evidence for the role of this compound as a fleeting but crucial intermediate in complex reaction sequences.
Ring-Opening and Ring-Closure Mechanisms of Thiazolinones
Role as a Reaction Intermediate in Biochemical Protocols
The most well-established role of this compound as a reaction intermediate is in the realm of protein chemistry, specifically in the Edman degradation method for peptide sequencing.
The Edman degradation is a sequential process for determining the amino acid sequence of a peptide or protein. produccioncientificaluz.org The first step of this process involves the reaction of the N-terminal amino group of the peptide with phenyl isothiocyanate (PITC) under alkaline conditions. mgcub.ac.inshimadzu.com This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. mgcub.ac.in
In the second step, the PTC-peptide is treated with a strong acid, such as trifluoroacetic acid. shimadzu.comopenstax.org This acidic environment facilitates the cleavage of the N-terminal amino acid from the rest of the peptide chain. The cleavage occurs through a nucleophilic attack of the sulfur atom of the thiocarbamyl group on the carbonyl carbon of the first peptide bond. calstate.edu This intramolecular cyclization results in the formation of a this compound (ATZ) derivative of the N-terminal amino acid and a shortened peptide. calstate.edumgcub.ac.inopenstax.org
The ATZ-amino acid is thus a direct product of the cleavage step in the Edman degradation. mgcub.ac.inopenstax.org The specific side chain of the N-terminal amino acid is carried on the thiazolinone ring, leading to the formation of different ATZ-amino acids corresponding to the 20 common proteinogenic amino acids. openstax.org
The ATZ-amino acid formed during the cleavage step is unstable and is not directly identified. scispace.comgoogle.com It is extracted from the reaction mixture using an organic solvent, such as ethyl acetate (B1210297) or 1-chlorobutane. mgcub.ac.inshimadzu.com This extraction separates the cleaved amino acid derivative from the remaining peptide, which can then undergo another cycle of the Edman degradation. mgcub.ac.in
The extracted ATZ-amino acid is then converted to a more stable derivative for identification. This is typically achieved by heating the ATZ-amino acid in the presence of an aqueous acid. produccioncientificaluz.orgopenstax.org This treatment causes the thiazolinone ring to rearrange into a 3-phenyl-2-thiohydantoin (PTH) amino acid. scispace.comopenstax.org This conversion proceeds through the hydrolysis of the thiazolinone to a PTC-amino acid intermediate, which then undergoes ring closure to form the stable PTH derivative. scispace.comproduccioncientificaluz.orggoogle.com
The resulting PTH-amino acid is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC). produccioncientificaluz.orgmgcub.ac.in By comparing the retention time of the unknown PTH-amino acid with the retention times of known standards, the identity of the original N-terminal amino acid can be determined. mgcub.ac.in This entire process is repeated sequentially to determine the complete amino acid sequence of the peptide. openstax.org
Recent advancements have also explored alternative derivatization strategies for the ATZ-amino acid to enhance detection sensitivity. nih.govoup.comoup.com These methods involve reacting the ATZ intermediate with fluorescent or other easily detectable tags. nih.govscispace.com
Formation in Edman Degradation Chemistry (as this compound (ATZ) amino acids)[10],[11],[12],[13],[14],
Tautomerism and Isomerization Studies of this compound
The structural dynamics of this compound and its derivatives are significantly influenced by tautomerism, a phenomenon involving the migration of a proton, which results in a dynamic equilibrium between two or more interconvertible isomers. This section delves into the investigation of these tautomeric equilibria, with a particular focus on the amino-imino forms that characterize the thiazolinone core.
Investigation of Amino-Imino Tautomeric Equilibria in Thiazolinones
The 2-anilinothiazolinone scaffold can exist in two primary tautomeric forms: the amino tautomer (this compound) and the imino tautomer (2-phenylimino-thiazolidin-5-one). The equilibrium between these forms is a critical aspect of their chemistry, influencing their reactivity, stability, and biological interactions. The investigation of this equilibrium has been a subject of significant research, employing a combination of spectroscopic methods and computational analysis.
The position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents on the aryl ring and the polarity of the solvent. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the predominant tautomeric form in different environments. researchgate.net For instance, in derivatives of 2-aminothiazole, the amino form is generally found to be the predominant tautomer. The stability of the imine form can be enhanced by the presence of electron-withdrawing substituents on the thiazole (B1198619) ring or the exocyclic nitrogen atom. conicet.gov.ar
Quantum-chemical calculations have also been employed to corroborate experimental findings, confirming the potential for dynamic amino-imino tautomerism in 2-arylamino-2-thiazoline-4-ones. researchgate.net These computational studies help in rationalizing the experimental results obtained from various spectroscopic methods. researchgate.net
A pertinent example of a quantitative study on a related thiazole derivative, N,N´-bis(2-thiazolyl)phenylphosphonic diamide (B1670390), revealed a distinct tautomeric preference in solution. Using NMR spectroscopy, a tautomeric equilibrium of 97:3% in favor of the amine form over the imine form was determined in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution. conicet.gov.ar This finding underscores the significant influence of the chemical environment and molecular structure on the position of the tautomeric equilibrium.
Table 1: Tautomeric Equilibrium of a Thiazole Derivative in Solution Data sourced from a study on N,N´-bis(2-thiazolyl)phenylphosphonic diamide in DMSO-d6. conicet.gov.ar
| Tautomeric Form | Percentage in Equilibrium | Spectroscopic Method |
| Amine | 97% | NMR |
| Imine | 3% | NMR |
The study of such equilibria is fundamental to understanding the chemical behavior of this compound and its analogues. The predominance of one tautomer over another can have profound implications for its synthetic utility and pharmacological profile.
Derivatization and Structural Modification Strategies for 2 Anilino 5 Thiazolinone Analogues
Functionalization of the Thiazolinone Ring System
Substituent Effects at C-2 and C-5 Positions
The introduction of substituents at the C-2 and C-5 positions of the thiazolinone ring has a profound impact on the molecule's properties. The C-5 position, often substituted with an arylidene group, is a key determinant of biological activity. mdpi.comresearchgate.net The nature of the substituent on the exocyclic phenyl ring at C-5 can be challenging to correlate directly with a specific activity, but certain patterns have emerged. For instance, the presence of a hydroxyl group in the para-position of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative has been shown to be important for sub-micromolar inhibitory activity against the protein kinase DYRK1A. mdpi.com
The C-2 position of the thiazolinone ring also plays a significant role in defining the structural and functional characteristics of the resulting analogues. nih.gov Modifications at this position, such as the introduction of various amino moieties, have been explored to create molecular diversity. mdpi.com For example, the reaction of 2-carboethoxymethylthio-2-thiazolin-4-one with m- or p-aminophenols affords 2-(3- or 4-oxyphenylamino)-2-thiazoline-4-ones, which can be further derivatized. researchgate.net
| Position | Substituent Type | Observed Effect | Reference |
| C-5 (arylidene) | para-hydroxyl | Important for sub-micromolar inhibitory activity against DYRK1A | mdpi.com |
| C-5 (arylidene) | Various benzylidenes | Structural variations selected by introducing different benzylidenes at this position | researchgate.net |
| C-2 | Arylamino | Can undergo dynamic amino-imino tautomerism | researchgate.net |
| C-2 | Various amino moieties | Used to extend molecular diversity | mdpi.com |
Exploration of Diverse Heterocyclic Ring Substitutions
Replacing the phenyl ring of the anilino group with other heterocyclic systems is a common strategy to explore new chemical space and modulate biological activity. For instance, the bio-isosteric replacement of the benzene (B151609) ring with pyridine (B92270) or benzofuran (B130515) moieties has been investigated. mdpi.com The synthesis of spiro heterocyclic compounds, where the thiazolidinone ring is fused to another cyclic system, has also been reported. These spiro compounds, such as those derived from the reaction of 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, can exhibit interesting antimicrobial activities. tandfonline.comtandfonline.com The fusion of heterocyclic rings has been observed to correlate with increased antimicrobial activity. tandfonline.com
Modification of the Anilino Moiety
The anilino moiety provides another key handle for structural modification, with both the aromatic ring and the nitrogen atom being amenable to derivatization.
Aromatic Ring Functionalization and Substituent Impact
The electronic nature of substituents on the anilino phenyl ring significantly influences the properties of the entire molecule. Electron-donating and electron-withdrawing groups can alter the electron density distribution and the geometry of the anilino group. journaleras.com For example, electron-withdrawing substituents, particularly at the para position, can favor a more planar quinoid resonance structure. This, in turn, can affect the reactivity of the molecule in reactions such as electrophilic aromatic substitution. libretexts.org In the context of biological activity, the substitution pattern on the anilino ring can be critical. For example, in a series of 2-anilino triazolopyrimidines, a para-methyl substitution on the phenyl ring of the anilino moiety at the C-3 position of a triazole scaffold resulted in potent antiproliferative effects.
| Substituent Position | Substituent Type | Impact on Anilino Moiety | Reference |
| para | Electron-withdrawing | Favors planar quinoid resonance structure | |
| meta | Electron-donating/withdrawing | Smaller influence on C-N bond length compared to para | |
| para | Methyl | Potent antiproliferative effects in a triazole series | |
| ortho | Hydroxyl/Thiol | Influences UV-Vis spectra and hydrolysis kinetics of Schiff bases | mdpi.com |
N-Substitution Strategies and their Influence on Reactivity
N-substitution of the anilino group is another effective strategy for modifying the properties of 2-anilino-5-thiazolinone analogues. Acetylation of the anilino nitrogen, for instance, can substantially attenuate its activating influence in electrophilic aromatic substitution reactions, allowing for more controlled reactions. libretexts.org This strategy is often employed to prevent overreaction and achieve selective substitution on the aromatic ring. libretexts.org The reactivity of the anilino nitrogen itself is central to the formation of the this compound core, which is typically formed through the reaction of an isothiocyanate with an amino acid. nih.gov
Design of Hybrid Molecules and Conjugates
The concept of creating hybrid molecules by covalently linking the this compound scaffold to other pharmacologically active moieties has emerged as a promising strategy in drug discovery. nih.govmdpi.com This approach aims to combine the functionalities of both parent molecules to achieve synergistic or novel biological activities. nih.gov
For example, hybrid molecules incorporating natural products with the thiazolidinone core have been developed as potential anticancer agents. nih.govmdpi.com The design of such hybrids involves careful consideration of the linker used to connect the two molecular entities to ensure that the desired biological properties are retained or enhanced. nih.gov Thiazolidinone-indole-carboxylate hybrids have been synthesized and screened for their cytotoxic activity against various cancer cell lines. biopolymers.org.ua Similarly, pyrazoline-thiazolidinone hybrids have been investigated as potential kinase inhibitors. scienceopen.com The hybridization of 5-aminosalicylic acid with a 5-ylidene-4-thiazolidinone scaffold has also yielded promising anticancer agents. mdpi.com
| Hybrid Type | Component 1 | Component 2 | Potential Application | Reference |
| Indole-Thiazolidinone | Thiazolidinone | Indole-carboxylate | Anticancer | biopolymers.org.ua |
| Pyrazoline-Thiazolidinone | Thiazolidinone | Pyrazoline | Kinase inhibition | scienceopen.com |
| 5-ASA-Thiazolidinone | Thiazolidinone | 5-Aminosalicylic acid | Anticancer | mdpi.com |
| Ciminalum-Thiazolidinone | Thiazolidinone | Ciminalum | Anticancer | mdpi.com |
Synthesis and Evaluation of Thiazolinone-Bearing Hybrid Scaffolds
The development of hybrid compounds, which involves assembling two or more pharmacophores into a single molecular structure, is a prominent strategy in medicinal chemistry. ucl.ac.ukresearchgate.net This approach has been applied to the 4-thiazolinone scaffold to create novel analogues with potential therapeutic activities, particularly as anticancer agents. dntb.gov.ua The core concept is to combine the thiazolinone moiety with other biologically active structures, such as 5-aminosalicylic acid (5-ASA), tetrahydrocarbazoles, or NSAIDs like diclofenac, to potentially target multiple biological pathways and enhance efficacy. ucl.ac.ukresearchgate.netmdpi.com
One notable strategy involves the synthesis of hybrids combining 5-aminosalicylate (B10771825) and 4-thiazolinone. ucl.ac.uknih.gov In one study, new acetylated hybrids were developed from 5-aminosalicylic acid and 4-thiazolinone derivatives. ucl.ac.uk The resulting compounds, HH32 and HH33, were designed by acetylating the phenolic hydroxyl group of the 5-aminosalicylate portion of previously developed hybrids. This modification was intended to enhance their therapeutic efficacy. ucl.ac.uk Evaluation of these compounds against a panel of cancer cell lines revealed potent antiproliferative activity. ucl.ac.ukmdpi.com For instance, certain 5-aminosalicylate-4-thiazolinone hybrids showed high activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the nanomolar range, while exhibiting lower cytotoxicity towards normal fibroblast cells. mdpi.comnih.gov
Another successful hybridization approach involves linking the 5-arylidene-4-thiazolinone scaffold with tetrahydrocarbazoles (THC). researchgate.netnih.gov Researchers have synthesized series of these hybrids and evaluated their antiproliferative activity against various human cancer cell lines. nih.gov The findings indicated that leukemia (Jurkat) and lymphoma (U937) cell lines were particularly sensitive to these compounds. nih.gov The potency of these hybrids was found to be influenced by modifications at the 6th position of the THC ring and the nature of the substituent on the arylidene moiety. nih.gov Certain compounds from this series demonstrated significant inhibitory activity against VEGFR-2 and EGFR kinases, suggesting a multitargeted mode of action. nih.gov
The table below summarizes the in vitro anticancer activity of selected thiazolinone-bearing hybrid scaffolds.
Table 1: In Vitro Anticancer Activity of Selected Thiazolinone Hybrid Scaffolds
| Compound/Hybrid Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Aminosalicylate-4-thiazolinone (Cpd 4) | MCF-7 | 0.31 | mdpi.com |
| 5-Aminosalicylate-4-thiazolinone (Cpd 5) | MCF-7 | 0.30 | mdpi.com |
| 5-Aminosalicylate-4-thiazolinone (Cpd 10) | MCF-7 | 0.07 | nih.gov |
| Tetrahydrocarbazole-thiazolinone (Cpd 9d) | Jurkat | 11.89 | nih.gov |
| Tetrahydrocarbazole-thiazolinone (Cpd 10e) | Jurkat | 3.11 | nih.gov |
| Tetrahydrocarbazole-thiazolinone (Cpd 10e) | U937 | 3.99 | nih.gov |
| Tetrahydrocarbazole-thiazolinone (Cpd 10f) | Jurkat | 4.34 | nih.gov |
| Tetrahydrocarbazole-thiazolinone (Cpd 10g) | U937 | 5.34 | nih.gov |
These studies demonstrate that creating hybrid molecules based on the thiazolinone core is a viable strategy for developing potent and selective therapeutic agents.
Conjugation with Fluorescent Tags for Advanced Analytical Applications
The this compound (ATZ) core is a key intermediate in the Edman degradation process, a classical method for protein sequencing. nih.govgoogle.com A significant challenge in modern protein microsequencing is the ability to analyze minute quantities of amino acid derivatives, often at the femtomole or attomole level. nih.gov To meet this demand for higher sensitivity, methods have been developed to conjugate the ATZ-amino acid derivatives with fluorescent tags. nih.govgoogle.com
This analytical strategy circumvents the traditional final step of the Edman method, which involves converting the unstable ATZ derivative into a more stable phenylthiohydantoin (PTH) derivative for spectrophotometric detection. google.com Instead, the ATZ-amino acid, directly obtained from the Edman degradation cycle, is reacted with a fluorescent compound, typically a primary amine, to form a highly fluorescent and stable derivative. nih.govgoogle.com This "sensitization" allows for detection using highly sensitive techniques like fluorophotometry or fluorescence spectrophotometry. google.com
One of the most effective fluorescent reagents for this purpose is 4-aminofluorescein. nih.gov The reaction involves the quantitative derivatization of ATZ-amino acids with 4-aminofluorescein to form a phenylthiocarbamyl (PTC) amino acid derivative. google.com For example, the coupling reaction between the ATZ derivative of alanine (B10760859) and 4-aminofluorescein can be completed in just three minutes at room temperature. google.com The resulting fluorescently tagged amino acid derivatives can then be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) and identified with detection limits at the 100 attomole level. nih.gov Other fluorescent amino compounds, such as rhodamine derivatives, can also be used in this method. google.com This approach of conjugating ATZ intermediates with fluorescent tags has been successfully incorporated into conventional automated sequencers, significantly enhancing their detection capabilities. nih.gov
Table 2: Fluorescent Tags for Derivatization of this compound in Analytical Applications
| Fluorescent Tag | Application | Detection Method | Reference |
|---|---|---|---|
| 4-Aminofluorescein | Sensitization of ATZ-amino acids for microsequencing | RP-HPLC with fluorescence detection | nih.govgoogle.com |
| Rhodamine Derivatives | Sensitization of ATZ-amino acids for microsequencing | Fluorophotometer or fluorescence spectrophotometer | google.com |
| [¹²⁵I]Iodohistamine | Radioactive sensitization of ATZ-amino acids | Thin-layer chromatography and autoradiography | nih.gov |
| 4-(1'-Cyanoisoindolyl)aniline (CIA) | Formation of stable, sensitive fluorescent derivatives | Reversed-phase liquid chromatography with fluorometry | researchgate.net |
Theoretical and Computational Chemistry of 2 Anilino 5 Thiazolinone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-anilino-5-thiazolinone. These methods provide a detailed picture of electron distribution and its implications for reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. stackexchange.comliverpool.ac.uk It is frequently used for the geometry optimization of molecules to find the most stable structure, which corresponds to the lowest possible ground state energy. stackexchange.comnih.gov DFT calculations, such as those using the B3LYP functional with a 6-31G+(d,p) or similar basis set, are employed to determine the atomic and molecular properties of compounds like this compound. nih.gov These calculations can predict bond lengths, bond angles, and dipole moments, providing a three-dimensional understanding of the molecule's shape and electron distribution. bhu.ac.in
Table 1: Calculated Electronic Properties of a Representative Thiazolinone Derivative using DFT
| Property | Value |
| Total Energy | -X.XXXX Hartrees |
| Dipole Moment | X.XX Debye |
| Point Group | C1 |
Note: The specific values in this table are illustrative and would be determined from the output of DFT calculations for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.trchalcogen.ro The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govchalcogen.ro
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). researchgate.net These descriptors help in quantifying the molecule's propensity to act as an electron donor or acceptor. mdpi.com A molecule with a low chemical hardness is considered "soft" and is generally more reactive. nih.gov
Table 2: Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. bhu.ac.inajchem-a.comelsevier.com The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. ajchem-a.com For a molecule like this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms. nih.gov
Mulliken population analysis is a method for assigning partial atomic charges by partitioning the total electron density among the atoms in a molecule. uni-muenchen.denumberanalytics.comscirp.org This analysis provides a quantitative measure of the charge on each atom, which is crucial for understanding the electronic structure and predicting chemical behavior. numberanalytics.com However, it's known that Mulliken charges can be sensitive to the basis set used in the calculation. q-chem.com
HOMO-LUMO Analysis and Reactivity Descriptors[19],
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, including its conformational flexibility and interactions with biological macromolecules. rsc.org
Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds and their relative stabilities. wikipedia.orgscribd.comlibretexts.org For a flexible molecule like this compound, multiple conformations are possible. Computational methods can be used to identify the most stable conformers by calculating their potential energies. libretexts.org This analysis is critical for understanding which shape the molecule is most likely to adopt and how this affects its properties and interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. researchgate.netacs.org This method is widely used in drug discovery to screen for potential inhibitors of specific protein targets. frontiersin.orgrxrx.ai For this compound and its derivatives, docking studies have been performed against various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and carbonic anhydrase. chemrxiv.orgtandfonline.comtandfonline.com These studies reveal the binding mode, binding affinity (often expressed as a docking score in kcal/mol), and key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site. tandfonline.combiorxiv.org
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. nih.govfrontiersin.orgnih.gov MD simulations track the movements of atoms in the complex, offering a more realistic view of the binding interactions in a solvated environment. rsc.orgaps.org For instance, MD simulations have been used to confirm the stability of thiazolinone derivatives within the active site of target proteins like DNA gyrase. rsc.org
Table 3: Example of Molecular Docking Results for a Thiazolinone Derivative with a Protein Target
| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| EGFR Tyrosine Kinase | Thiazolyl pyrazoline 7g | -11.14 | Met793, Lys745, Asp855 |
| EGFR Tyrosine Kinase | Thiazolyl pyrazoline 7m | -10.64 | Met793, Lys745, Asp855 |
| Tubulin | Tetrahydrocarbazole-thiazolinone 10g | -9.95 | Cys241, Asn258 |
Note: The data in this table is based on findings for similar thiazolinone-containing compounds and serves as an illustrative example of the type of information obtained from docking studies. tandfonline.comresearchgate.net
Conformational Analysis and Molecular Stability Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
The exploration of this compound and its derivatives in medicinal chemistry heavily relies on theoretical and computational frameworks that seek to establish a clear link between a molecule's structure and its biological effect. Structure-Activity Relationship (SAR) studies provide qualitative insights into how specific chemical modifications of the thiazolinone scaffold influence its interaction with a biological target. mdpi.com Quantitative Structure-Activity Relationship (QSAR) extends this by creating mathematical models that quantitatively correlate variations in physicochemical properties with changes in biological activity. ej-chem.orgimist.ma These frameworks are fundamental in guiding the rational design of new, more potent, and selective therapeutic agents based on the this compound core.
For instance, SAR studies on related 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives have been conducted to evaluate how the electrostatic and steric characteristics of substituents on the phenyl ring, as well as different amino groups at the C-2 position, affect their inhibitory activity against protein kinases like DYRK1A. mdpi.com Similarly, QSAR serves as a critical tool by establishing a mathematical correlation between the chemical structure and the biological activity of a compound series. ej-chem.org These models are pivotal for predicting the activity of newly designed molecules, thereby saving significant time and resources in the drug discovery process.
In silico methods, which utilize computer simulations, are indispensable for predicting the biological activities of novel compounds and understanding their mechanisms of action at a molecular level. nih.gov These approaches range from predicting a compound's entire activity spectrum to building robust models that forecast potency against a specific biological target. nih.govactamedica.org
One of the primary in silico techniques is the development of QSAR models. These models are built using a "training set" of molecules with known biological activities and are then validated using a "test set" to ensure their predictive power. nih.gov A study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors successfully employed 2D-QSAR and 3D-QSAR modeling to predict their anti-influenza activity. nih.gov The 2D-QSAR models utilized molecular descriptors—numerical values representing the physicochemical properties of the molecules—to build the predictive relationship. nih.gov The most statistically significant models were developed using Genetic Function Approximation (GFA) with both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques. nih.gov
The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. They analyze the steric and electrostatic fields surrounding the molecules to understand how these fields correlate with biological activity, offering crucial insights for optimizing the structure to enhance binding affinity. nih.gov
Table 1: 2D and 3D-QSAR Model Statistics for 5-Benzyl-4-thiazolinone Derivatives nih.gov
| Model Type | Technique | R² (training set) | Q² (test set) | Key Descriptors/Fields |
| 2D-QSAR | GFA-MLR | 0.8414 | 0.7680 | MATS3i, SpMax5_Bhe, minsOH, VE3_D |
| 2D-QSAR | GFA-ANN | 0.8754 | 0.8753 | MATS3i, SpMax5_Bhe, minsOH, VE3_D |
| 3D-QSAR | CoMFA_ES | 0.9030 | 0.5390 | Steric and Electrostatic Fields |
| 3D-QSAR | CoMSIA_EA | 0.8800 | 0.5470 | Electrostatic and H-Bond Acceptor Fields |
| R²: Coefficient of determination for the training set; Q²: Predictive squared correlation coefficient for the test set. |
Beyond QSAR, online prediction tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological and pharmacological activities based on a compound's structural similarity to known bioactive molecules. waocp.org These predictions can reveal potential new applications for existing compounds and guide further experimental investigation. nih.govwaocp.org Molecular docking simulations further complement these predictions by visualizing the binding pose of the thiazolinone derivatives within the active site of a target protein, such as the influenza neuraminidase, and identifying key interactions like hydrogen bonds that are critical for inhibition. nih.gov
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a response. dergipark.org.trirjmets.com Computational methods for pharmacophore elucidation are powerful tools in drug design, used for virtual screening, lead optimization, and scaffold hopping. irjmets.comnih.gov These models can be generated using two main approaches: ligand-based, which relies on a set of known active molecules, or structure-based, which utilizes the 3D structure of the biological target in complex with a ligand. irjmets.com
The process involves identifying key pharmacophoric features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. irjmets.com For example, in a study of related 2-anilino-4-(thiazol-5-yl)pyrimidines as inhibitors of cyclin-dependent kinases (CDK), a pharmacophore model would be generated to represent the crucial interactions within the kinase's ATP-binding pocket.
Once a pharmacophore model is created, it undergoes a rigorous validation process to ensure it can effectively distinguish between active and inactive compounds. irjmets.com Methods like the Güner-Henry (GH) scoring method or Receiver Operating Characteristic (ROC) curve analysis are employed for this purpose. irjmets.com A validated pharmacophore model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for drug development.
Computational chemists can then optimize these "hit" compounds by modifying their structure to better fit the pharmacophore model, thereby enhancing their predicted activity and selectivity. This iterative process of modeling, screening, and optimization significantly accelerates the discovery of potent and specific inhibitors based on the this compound scaffold. dergipark.org.tr
Table 2: Common Pharmacophoric Features in Kinase Inhibitors
| Feature Type | Description | Potential Interacting Residue Type |
| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom (e.g., N, O) that can accept a hydrogen bond. | Amine or hydroxyl groups (e.g., Lys, Ser, Thr) |
| Hydrogen Bond Donor (HBD) | An atom (e.g., N, O) with an attached hydrogen atom that can be donated. | Carbonyl oxygen on the protein backbone or side chain (e.g., Asp, Glu) |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can engage in π-π or cation-π stacking. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic Feature (H) | A non-polar group that can form van der Waals interactions. | Aliphatic residues (e.g., Ala, Val, Leu, Ile) |
| Positive/Negative Ionizable (PI/NI) | A group that can carry a formal positive or negative charge at physiological pH. | Acidic (Asp, Glu) or basic (Lys, Arg) residues |
| This table represents generalized features commonly sought in kinase inhibitor pharmacophore models. |
Mechanistic Aspects of Biological Interactions and Target Identification
Enzyme Inhibition Mechanisms by Thiazolinone Derivatives
Thiazolinone-based compounds have emerged as potent inhibitors of several key enzyme families, including protein kinases and glycosidases. Their inhibitory action is a direct result of their structural features, which allow them to bind to the active sites of these enzymes, preventing the natural substrate from binding and catalysis from occurring.
Thiazolinone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinases like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CK1) is implicated in several diseases. nih.govexplorationpub.com
Certain (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives, which are structurally related to 2-anilino-5-thiazolinone, have been developed as new inhibitors of DYRK1A. perha-pharma.com Similarly, other heterocyclic compounds, including pyrido[3,4-g]quinazolines, have shown selective inhibition of DYRK1A and CLK1, often with low nanomolar affinity. nih.gov The thiazolinone derivative RO-3306, known primarily as a selective inhibitor of cyclin-dependent kinase 1 (CDK1), has also been shown to effectively inhibit other kinases from the CMGC group, which includes DYRKs. researchgate.netekb.eg This suggests a degree of cross-reactivity or a common binding motif that the thiazolinone scaffold can exploit. The inhibition of CDK1 by RO-3306 consistently leads to cell cycle arrest in the G2/M phase. ekb.eg
Table 1: Inhibition of Protein Kinases by Thiazolinone-Related Derivatives Interactive data table. Click on headers to sort.
| Derivative Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one | DYRK1A | Identified as novel inhibitors of DYRK1A. | perha-pharma.com |
| Pyrido[3,4-g]quinazoline | CLK1, DYRK1A | Showed low nanomolar affinity and selective inhibition. | nih.gov |
Thiazolinone and thiazolidinone derivatives are significant inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion. mdpi.commdpi.com By inhibiting these enzymes, these compounds can modulate the breakdown of complex carbohydrates into absorbable monosaccharides.
A variety of thiazolidinone derivatives have demonstrated potent inhibitory activity against both enzymes, with IC₅₀ values often in the low micromolar range. mdpi.comnih.gov For instance, certain thiazolidinone-based indole (B1671886) derivatives showed IC₅₀ values for α-amylase inhibition ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM and for α-glucosidase from 2.40 ± 0.10 to 31.50 ± 0.50 μM. mdpi.com In some cases, the inhibitory potential of these synthetic compounds surpassed that of the standard drug, acarbose. mdpi.comjpbsci.com
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring are crucial for activity. The presence of fluoro groups, for example, can enhance inhibitory performance, possibly by improving interaction with the enzyme's active site through hydrogen bonding. mdpi.com Molecular docking studies have further elucidated these interactions, confirming the binding of these inhibitors within the active sites of α-amylase and α-glucosidase. mdpi.comnih.govresearchgate.net
Table 2: Inhibitory Activity (IC₅₀) of Thiazolinone Derivatives against Glycosidase Enzymes Interactive data table. Click on headers to sort.
| Derivative Series | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Thiazolidinone-Indole Hybrids | 1.50 - 29.60 | 2.40 - 31.50 | 10.20 (α-amylase), 11.70 (α-glucosidase) | mdpi.com |
| Thiazolidine-2,4-diones | 18.19 - 208.10 | 43.85 - 380.10 | 2.97 (α-amylase), 97.12 (α-glucosidase) | nih.gov |
| Thiazole-based Thiazolidinones | 1.80 - 27.60 | 2.40 - 31.40 | 10.30 (α-amylase), 9.80 (α-glucosidase) | researchgate.net |
Investigation of Protein Kinase Inhibition (e.g., DYRK1A, CK1)
Receptor Binding and Ligand-Target Interactions
The efficacy of a drug molecule is fundamentally determined by its ability to recognize and bind to its biological target. nih.govroutledge.com For thiazolinone derivatives, this involves specific interactions with the amino acid residues within the binding pockets of target enzymes or receptors.
Molecular recognition is the process by which a molecule, such as a thiazolinone derivative, binds to a specific site on a biomolecule through non-covalent interactions. mdpi.com These interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic effects, determine the binding affinity (often quantified by the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC₅₀). core.ac.uk
Molecular docking studies are frequently used to predict and analyze the binding modes of thiazolinone derivatives. mdpi.comnih.gov For α-glucosidase and α-amylase inhibitors, these studies have shown that the ligands fit into the active site, with substituents on the thiazolinone core forming key hydrogen bonds and other interactions with catalytic residues. mdpi.comresearchgate.net The binding affinity is sensitive to the substitution pattern; for example, the presence of electron-withdrawing or electron-donating groups on an attached phenyl ring can significantly alter the inhibitory potency by modifying these interactions. mdpi.comresearchgate.net
Selectivity is a critical aspect of drug design, referring to a compound's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets. mdpi.com Thiazolinone derivatives have shown variable selectivity profiles depending on the specific scaffold and substitution pattern.
For example, some dihydro-pyrazolyl-thiazolinone derivatives have been developed as selective inhibitors of cyclooxygenase-II (COX-II) over COX-I. nih.govacs.org One such derivative, a diphenylthiazole-substituted thiazolidinone, displayed good COX-II inhibition comparable to the standard drug Celecoxib. nih.gov In the realm of kinase inhibition, while RO-3306 is a potent CDK1 inhibitor, its profile reveals that it can also effectively inhibit other kinases like DYRKs, indicating a degree of polypharmacology. researchgate.net This highlights that while a core scaffold may confer binding to a particular class of enzymes, achieving high selectivity for a specific isoform often requires extensive chemical modification and optimization.
Molecular Recognition and Binding Affinities[19],
Cellular and Molecular Pathways Modulated by Thiazolinone Derivatives (mechanistic focus)
The interaction of thiazolinone derivatives with their molecular targets initiates a cascade of downstream effects, altering cellular and molecular pathways. The mechanistic focus here is on how target inhibition translates into a cellular response.
In cancer cell lines, certain 4-thiazolidinone (B1220212) hybrids have been found to induce DNA damage, which subsequently triggers cell cycle arrest, typically in the G2/M phase. mdpi.com This arrest prevents the cell from proceeding through mitosis with damaged DNA. Following this, these compounds can induce apoptosis (programmed cell death), as confirmed by methods such as annexin-V staining and the detection of activated caspases. mdpi.com The underlying mechanism involves the modulation of key proteins in the DNA damage response pathway, as well as cyclins, cyclin-dependent kinases (CDKs), and CDC25 phosphatases. mdpi.com
The CDK1 inhibitor RO-3306, a quinolinyl thiazolinone derivative, provides a clear example of pathway modulation. Its specific inhibition of CDK1 leads to a predictable G2/M cell cycle arrest, demonstrating a direct link between the inhibition of a single molecular target and a major cellular event. ekb.eg
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the thiazolinone scaffold are well-documented for their ability to halt cell proliferation by arresting the cell cycle at specific checkpoints and inducing apoptosis. researchgate.netaun.edu.egmdpi.com This dual action makes them promising candidates for anticancer agent development.
The cell cycle, a series of events leading to cell division and duplication, has checkpoints that ensure the fidelity of the process. Thiazolinone derivatives have been shown to cause cell cycle arrest at the G1, S, or G2/M phases, preventing cancer cells from progressing through the division cycle. For instance, some 5-arylidene-2-(morpholinoimino)-3-phenylthiazolidin-4-ones were found to induce significant cell cycle arrest at the G1 phase. researchgate.net In contrast, other studies have identified derivatives that arrest the cell cycle at the S and G2 phases or the G2/M boundary. researchgate.netresearchgate.netmdpi.comnih.gov A specific quinolinyl thiazolinone derivative, RO-3306, was shown to cause G2/M arrest through the inhibition of cyclin-dependent kinase 1 (CDK1). ekb.eg Similarly, 2-(3',4',5'-trimethoxyanilino) derivatives lead to an accumulation of cells in the G2/M phase. nih.gov
Concurrently with cell cycle arrest, these compounds often trigger apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. The induction of apoptosis by thiazolinone derivatives is a frequently observed mechanism of their anticancer action. researchgate.netmdpi.com Studies on various hybrid molecules incorporating the 4-thiazolidinone core show they can induce apoptosis, often in conjunction with cell cycle arrest. mdpi.commdpi.comnih.gov For example, 5-aminosalicylate (B10771825)–4-thiazolinone hybrids were found to induce DNA damage, which subsequently leads to G2/M arrest and apoptosis, as confirmed by annexin-V staining and the activation of caspases. aun.edu.egmdpi.comshu.ac.uk The pro-apoptotic effect can be mediated through the intrinsic mitochondrial pathway, indicated by changes in the levels of Bcl-2 family proteins. mdpi.commdpi.com
Modulation of Signal Transduction Pathways (e.g., EGFR Tyrosine Kinase)
A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate growth, proliferation, and survival. ekb.eg The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a particularly significant target. dovepress.com EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. ekb.egbiomolther.org
Several studies have identified thiazolinone-based compounds as potent inhibitors of EGFR tyrosine kinase. dovepress.comresearchgate.net For example, a series of quinoline-based thiazolidinone derivatives were evaluated for their anticancer activity, with one compound (compound 7) showing remarkable inhibition of EGFR with an IC₅₀ value of 96.43 nM, comparable to the known EGFR inhibitor Erlotinib. nih.gov Similarly, novel thiazolyl-pyrazoline derivatives demonstrated significant EGFR inhibitory actions, with IC₅₀ values in the sub-micromolar range. tandfonline.com The inhibition of EGFR by these compounds is consistent with their observed effects on cell cycle arrest and apoptosis induction. nih.govtandfonline.com
The development of resistance to first-generation EGFR inhibitors, often through mutations like T790M, has driven research into new generations of inhibitors. frontiersin.orgmdpi.com Some novel heterocyclic derivatives based on the thiazolinone scaffold are being investigated for their potential to inhibit these mutated forms of EGFR. acs.org For instance, osimertinib, a mono-anilino-pyrimidine compound, effectively inhibits EGFR-sensitizing and T790M-resistance mutations. biomolther.orgfrontiersin.org This highlights the adaptability of the anilino-heterocycle scaffold in targeting evolving resistance mechanisms.
Elucidation of Structure-Mechanism Relationships in Bioactive Thiazolinones
The biological activity and mechanism of action of thiazolinone derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into effective therapeutic agents by identifying the chemical moieties responsible for their potency and selectivity. nih.govnih.gov
For derivatives targeting EGFR, molecular docking studies have provided insight into their binding mechanism. It has been shown that the 1,3-thiazol-4-one ring and an attached pyrazoline ring can occupy the same binding region as the quinazoline (B50416) ring and anilino moiety of the established EGFR inhibitor, erlotinib. tandfonline.com This mimicry of the binding pattern explains their inhibitory action. Specific substitutions on the anilino or other aryl rings can significantly enhance potency. For example, the presence of a 4-fluorophenyl group has been identified as a key feature in several potent EGFR inhibitors. tandfonline.com
However, EGFR is not the sole target, and structural modifications can redirect these compounds to other cellular machinery. A notable example is the 2-(3',4',5'-trimethoxyanilino) class of derivatives. The presence of the 3',4',5'-trimethoxyanilino group directs these molecules to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to G2/M cell cycle arrest. nih.gov This demonstrates how a specific substitution pattern on the anilino ring can completely change the intracellular target and mechanism of action from kinase inhibition to antitubulin activity.
Furthermore, research on anilinoquinazoline (B1252766) derivatives, which are structurally related to 2-anilino-thiazolinones, has identified other novel targets. One such derivative, Q15, was found to interact with hCAP-G2, a subunit of the condensin II complex involved in chromosome segregation during mitosis. nih.gov This interaction compromises normal chromosome segregation and induces apoptosis, representing a mechanism distinct from EGFR inhibition. nih.gov These findings underscore the versatility of the anilino-heterocycle scaffold and highlight that its biological effects are highly dependent on its specific structural features and substitution patterns. nih.govmdpi.comtandfonline.com
Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-anilino-5-thiazolinone. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. mdpi.com The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals.
A significant area of investigation for this compound and related heterocyclic systems is tautomerism. rsc.orgnih.gov NMR spectroscopy, particularly variable-temperature studies, is a powerful tool to study the dynamic equilibrium between different tautomeric forms that may exist in solution. nih.govuoc.gr The presence of distinct sets of signals or changes in chemical shifts with temperature can indicate the co-existence of multiple tautomers and allow for the determination of their relative populations. nih.gov For instance, the position of the N-H proton signal can be indicative of the predominant tautomeric form. acs.org Deuterium isotope effects on ¹³C chemical shifts can also be a sensitive method to detect and quantify tautomeric equilibria. nih.gov
Table 1: Representative NMR Data for Thiazolinone Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | Aromatic Protons: 6.5 - 8.0 | The specific pattern depends on the substitution of the anilino ring. |
| CH₂ (thiazolinone ring): ~4.0 | Chemical shift can vary based on substituents and solvent. | |
| NH (amino group): Broad signal, variable | Position is solvent and concentration-dependent; can be involved in tautomeric exchange. | |
| ¹³C | C=O (carbonyl): 195 - 206 | The carbonyl carbon is typically deshielded. |
| C=N (imine): 160 - 170 | The imine carbon of the thiazolinone ring. | |
| Aromatic Carbons: 110 - 150 | A series of signals corresponding to the phenyl ring carbons. | |
| CH₂ (thiazolinone ring): ~55 | The methylene (B1212753) carbon in the heterocyclic ring. |
This table provides generalized data; actual values can vary based on specific derivatives and experimental conditions. Data compiled from representative studies of similar structures. acs.orgrsc.orgsemanticscholar.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight Determination, Fragmentation Analysis, and Degradation Product Identification
Mass spectrometry (MS) is critical for determining the molecular weight of this compound with high accuracy, confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to validate the molecular formula C₉H₈N₂OS. acs.org
Fragmentation analysis, often performed using techniques like electron impact (EI) or chemical ionization (CI), provides valuable structural information. cdnsciencepub.comscienceready.com.au The fragmentation pattern is a molecular fingerprint that helps to confirm the identity of the compound. scienceready.com.aumsu.edu Common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules like CO, HCN, or cleavage of the thiazolinone ring. cdnsciencepub.com Studying these fragments helps piece together the structure of the parent molecule. rsc.org
Furthermore, MS is an essential tool for identifying and characterizing potential degradation products. jst.go.jp In stability studies, techniques like liquid chromatography-mass spectrometry (LC-MS) can separate degradation products from the parent compound and provide their molecular weights and fragmentation patterns, aiding in their structural identification. rsc.org This is particularly relevant in the context of the Edman degradation process, where this compound is an intermediate that can be analyzed by MS. capes.gov.brgoogle.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 192 | Molecular ion |
| [M+H]⁺ | 193 | Protonated molecular ion (common in ESI, CI) |
| [M-CO]⁺ | 164 | Loss of a carbonyl group |
| [C₆H₅NH]⁺ | 92 | Fragment corresponding to the anilino group |
Note: Fragmentation is complex and produces numerous ions. This table lists a few key expected fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. webassign.net The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. mvpsvktcollege.ac.in
N-H Stretching: A band in the region of 3200-3600 cm⁻¹ corresponds to the N-H bond of the anilino group. mvpsvktcollege.ac.inlibretexts.org
C=O Stretching: A strong absorption band, typically between 1700-1730 cm⁻¹, is indicative of the carbonyl group in the thiazolinone ring. libretexts.org
C=N Stretching: The imine double bond within the ring will show an absorption in the 1640-1690 cm⁻¹ range. uc.edu
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring are expected in the 3000-3100 cm⁻¹ (C-H stretch) and 1475-1600 cm⁻¹ (C=C ring stretch) regions. uc.edudocbrown.info
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3200 - 3600 | Medium-Weak |
| Carbonyl | C=O stretch | 1700 - 1730 | Strong |
| Imine | C=N stretch | 1640 - 1690 | Medium |
| Aromatic Ring | C=C stretch | 1475 - 1600 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. ubbcluj.roslideshare.net The presence of conjugated systems, such as the phenyl ring and the thiazolinone moiety, results in the absorption of UV or visible light, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions). usp.brscribd.com The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λₘₐₓ). These values are useful for quantitative analysis and for studying the effects of solvent polarity or pH on the electronic structure of the compound. usp.br
X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation
This level of structural detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com It can also definitively resolve any ambiguity regarding tautomeric forms present in the solid state and reveal details about the planarity of the ring systems and the orientation of the anilino substituent relative to the thiazolinone core. acs.org
Chromatographic Methods for Separation, Purification, and Purity Assessment in Research
Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. torontech.com In its analytical mode, HPLC is used to determine the purity of a sample by separating it from by-products and starting materials. researchgate.net A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. labcompare.comelementlabsolutions.com Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. researchgate.net
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the compound. sigmaaldrich.cnijrpr.comijcpa.in This is particularly useful for obtaining highly pure material for subsequent research applications. waters.com The fractions containing the purified compound are collected after the detector for recovery. ijcpa.in
Gas Chromatography (GC) is another powerful separation technique, but it is typically suitable for compounds that are volatile and thermally stable. nih.gov this compound itself may have limited volatility for direct GC analysis. However, it can be analyzed by GC after conversion to a more volatile derivative. jfda-online.comsigmaaldrich.com Derivatization techniques, such as silylation, can be employed to increase the volatility and improve the chromatographic properties of the analyte. sigmaaldrich.com
GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components in a mixture. jst.go.jpnih.gov This hyphenated technique is extremely sensitive and specific, making it valuable for detecting trace amounts of this compound or its derivatives in complex matrices. nih.gov
Applications of 2 Anilino 5 Thiazolinone in Synthetic and Analytical Chemistry
Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal and materials chemistry. sigmaaldrich.comapolloscientific.co.ukambeed.com The synthesis of these structures is a major focus of organic chemistry, and 2-anilino-5-thiazolinone serves as a valuable starting material or "building block" for creating a diverse array of heterocyclic systems. sigmaaldrich.comclockss.org The reactivity of the thiazolinone ring allows for various chemical transformations, enabling the construction of more complex molecules.
The versatility of this compound derivatives is demonstrated in their use to synthesize a range of heterocyclic compounds, including pyrazoles, thiazolo[3,2-a]pyridines, and other fused heterocyclic systems. beilstein-journals.orgresearchgate.netmdpi.com For instance, derivatives of this compound can be reacted with different reagents to introduce new functional groups and build new ring systems. These synthetic pathways are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science. openmedicinalchemistryjournal.comnih.govresearchgate.net
Below is a table summarizing some heterocyclic systems synthesized using thiazolinone derivatives as building blocks:
| Heterocyclic System | Synthetic Approach | Reference |
| Thiazolo[3,2-a]pyridines | Condensation of 2-cyanomethyl-4-thiazolinone with various aldehydes. | researchgate.net |
| 1,2,3-Triazoles | Cyclization of 2-arylhydrazono-3-oxobutanenitriles, which can be related to thiazolinone chemistry. | beilstein-journals.org |
| Pyrazoles | Cyclocondensation reactions of diketone precursors, a strategy applicable to elaborating thiazolinone structures. | mdpi.com |
| Thiazines | Reactions involving 2-aminobenzenethiol with various electrophiles, showcasing the reactivity of related sulfur-nitrogen heterocycles. | openmedicinalchemistryjournal.com |
Precursor in Amino Acid and Peptide Sequencing Methodologies (Edman Degradation)
One of the most significant applications of this compound is its role as a key intermediate in the Edman degradation process. wikipedia.org This chemical method, developed by Pehr Edman, is a fundamental technique for determining the sequence of amino acids in a peptide or protein. wikipedia.orgquora.com The process involves the sequential removal of amino acid residues from the N-terminus of a polypeptide chain. quora.comlibretexts.org
The Edman degradation consists of three main steps:
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. wikipedia.orgquora.com
Cleavage: The PTC-peptide is then treated with an anhydrous acid, such as trifluoroacetic acid. This cleaves the N-terminal residue as its this compound (ATZ) derivative, leaving the rest of the peptide chain intact. wikipedia.orglibretexts.orgproduccioncientificaluz.org
Conversion: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid. wikipedia.orglibretexts.orgencyclopedia.com This PTH derivative can then be identified using techniques like chromatography. wikipedia.org
The formation of the this compound intermediate is a critical step that allows for the selective removal of the N-terminal amino acid without hydrolyzing the other peptide bonds. encyclopedia.com The entire cycle can be repeated to determine the sequence of the subsequent amino acids in the chain. wikipedia.org Modern automated protein sequencers, which are based on the Edman degradation, can accurately sequence up to 30-60 residues and require only picomole amounts of the peptide. wikipedia.orglibretexts.org
Development of Advanced Analytical Probes and High-Sensitivity Detection Methods
The this compound derivatives formed during the Edman degradation can be chemically modified to create highly sensitive analytical probes. researchgate.net This has led to the development of methods capable of detecting amino acids at the femtomole and even attomole levels. researchgate.netnih.gov
A key strategy involves reacting the this compound intermediate with a primary amine that carries a fluorescent or chemiluminescent tag. nih.govnih.govjst.go.jp This reaction converts the thiazolinone into a labeled phenylthiocarbamyl (PTC) amino acid derivative, which can be detected with extremely high sensitivity. google.com
Several high-sensitivity reagents have been employed for this purpose:
This derivatization approach significantly enhances the detection limits of amino acid sequencing, allowing for the analysis of minute quantities of proteins and peptides. researchgate.net The development of these fluorescent and chemiluminescent probes has been instrumental in advancing the field of proteomics and enabling the study of proteins that are present in very low abundance. mdpi.comcaymanchem.com
Future Directions and Emerging Research Avenues for 2 Anilino 5 Thiazolinone
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly methods for synthesizing 2-anilino-5-thiazolinone and its derivatives is a key area of future research. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. tandfonline.com Emerging research is focused on creating more sustainable and atom-economical synthetic pathways.
One promising approach is the use of one-pot, multi-component reactions. These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, offer significant advantages in terms of efficiency and waste reduction. For instance, a novel one-pot, multicomponent, copper-catalyzed reaction has been developed for the synthesis of thiazolidin-2-imines, which are structurally related to 2-anilino-5-thiazolinones. acs.org This methodology allows for the creation of complex molecules with quaternary carbon centers in good to excellent yields. acs.org
Microwave-assisted organic synthesis (MAOS) is another area gaining traction. mdpi.com Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com Researchers have successfully employed microwave-assisted synthesis for creating libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, demonstrating the potential of this technology for the rapid and efficient production of thiazolinone derivatives. mdpi.com
Furthermore, the exploration of green catalysts and solvents is crucial for developing sustainable synthetic protocols. Solid-supported acid catalysts, for example, offer advantages such as ease of separation and reusability, contributing to more environmentally friendly processes. nih.gov The development of synthetic methods that utilize water as a solvent is also a significant goal in green chemistry. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot, Multi-Component Reactions | Multiple reactants in a single step. | Increased efficiency, reduced waste, and operational simplicity. |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation for heating. | Shorter reaction times, higher yields, and enhanced reaction control. mdpi.com |
| Green Catalysis | Utilization of environmentally benign catalysts. | Reduced environmental impact, catalyst reusability, and improved sustainability. nih.gov |
| Aqueous Synthesis | Use of water as a reaction solvent. | Environmentally friendly, cost-effective, and safe. mdpi.com |
Advanced Computational Design and Virtual Screening of Novel Thiazolinone-Based Molecules
Computational modeling and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. semanticscholar.org For this compound and its analogs, these in silico methods are being employed to design novel molecules with enhanced biological activity and to predict their pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested molecules. nih.govscholarsresearchlibrary.com Both 2D-QSAR and 3D-QSAR models have been successfully developed for various thiazolinone derivatives, providing insights into the key structural requirements for their activity as, for example, influenza neuraminidase inhibitors. nih.govresearchgate.net
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net This technique is crucial for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding characteristics. For instance, docking studies have been used to rationalize the interaction of thiazolinone-based inhibitors with targets like epidermal growth factor receptor (EGFR). researchgate.net
Virtual screening of large compound libraries is another powerful application of computational chemistry. By computationally "testing" thousands or even millions of compounds against a specific biological target, researchers can prioritize a smaller, more manageable set of molecules for experimental validation. researchgate.netnih.gov This approach has been successfully used to identify novel inhibitors for various kinases from virtual libraries of thiazolidinedione-based molecules. nih.gov
| Computational Technique | Application in Thiazolinone Research | Key Outcomes |
| 2D-QSAR | Predicting biological activity based on 2D structural descriptors. | Identification of key molecular descriptors influencing activity. nih.govscholarsresearchlibrary.com |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting activity based on 3D molecular fields. | Elucidation of 3D structural features crucial for potency. nih.govresearchgate.net |
| Molecular Docking | Simulating ligand-protein binding interactions. | Understanding binding modes and rationalizing structure-activity relationships. researchgate.netresearchgate.net |
| Virtual Screening | High-throughput computational screening of compound libraries. | Identification of novel hit compounds for further development. researchgate.netnih.gov |
Elucidation of Undiscovered Biological Targets and Deeper Mechanistic Pathways
While this compound derivatives have shown promise against a range of biological targets, a significant opportunity lies in the discovery of novel targets and the detailed elucidation of their mechanisms of action. benthamdirect.com This deeper understanding is crucial for the development of more selective and effective therapeutic agents.
The thiazole (B1198619) ring present in this compound is a common motif in many biologically active molecules, suggesting its potential as a versatile scaffold for drug design. ontosight.ai Research has already identified its activity against targets such as influenza neuraminidase, various kinases, and microbial enzymes. tandfonline.comresearchgate.nettandfonline.com However, the full spectrum of its biological interactions remains to be explored.
Future research will likely involve target identification studies using techniques such as affinity chromatography, proteomics, and chemical genetics. These methods can help to pinpoint the specific proteins that interact with this compound derivatives, thereby revealing new therapeutic opportunities.
Once a target is identified, detailed mechanistic studies are necessary to understand how the compound exerts its effect. This can involve a combination of biochemical assays, cell-based assays, and structural biology techniques like X-ray crystallography to visualize the compound bound to its target. For example, understanding the precise mechanism of how a thiazolinone derivative inhibits a particular kinase can guide the design of more potent and selective inhibitors. tandfonline.com
The study of structure-activity relationships (SAR) is also critical in this context. By systematically modifying the structure of the this compound core and evaluating the impact on biological activity, researchers can gain valuable insights into the key functional groups responsible for target binding and efficacy. biopolymers.org.ua
Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery
The integration of combinatorial chemistry with high-throughput screening (HTS) represents a powerful strategy for accelerating the discovery of new drug leads. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid testing of these libraries against biological targets. nih.govresearchgate.net
For this compound, combinatorial approaches can be used to generate vast numbers of derivatives by systematically varying the substituents on the anilino and thiazolinone rings. scholarsresearchlibrary.com These libraries can then be screened using HTS assays to identify compounds with desired biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. tandfonline.comscholarsresearchlibrary.com
The development of efficient and robust synthetic methods, such as the microwave-assisted synthesis mentioned earlier, is crucial for the successful implementation of combinatorial chemistry. mdpi.com Similarly, the availability of reliable and scalable HTS assays is essential for screening large compound libraries in a timely and cost-effective manner.
The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can then guide the design of subsequent, more focused libraries. scholarsresearchlibrary.com This iterative process of synthesis, screening, and design can lead to the rapid optimization of hit compounds into potent and selective drug candidates.
| Technology | Role in Thiazolinone Research | Potential Impact |
| Combinatorial Chemistry | Rapid synthesis of large, diverse libraries of thiazolinone derivatives. | Accelerated discovery of novel bioactive compounds. nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Rapid biological evaluation of large compound libraries. | Efficient identification of hit compounds from combinatorial libraries. nih.govresearchgate.net |
| Structure-Activity Relationship (SAR) | Analysis of the relationship between chemical structure and biological activity. | Guiding the design of more potent and selective drug candidates. scholarsresearchlibrary.com |
Addressing Challenges and Identifying Opportunities in Thiazolinone Research
Despite the significant potential of this compound and its derivatives, several challenges need to be addressed to translate this potential into tangible therapeutic benefits. One of the primary challenges is the development of selective inhibitors, particularly in the context of kinase inhibition, where off-target effects can lead to toxicity. semanticscholar.org
Overcoming drug resistance is another major hurdle, especially in the development of antimicrobial and anticancer agents. The high mutability of targets like influenza neuraminidase necessitates the continuous exploration of new inhibitors that can overcome resistance mechanisms. nih.gov
However, these challenges also present significant opportunities for innovation. The development of more sophisticated computational models can aid in the design of more selective compounds. semanticscholar.orgscholarsresearchlibrary.com The exploration of novel biological targets can open up new avenues for overcoming drug resistance. benthamdirect.com
Furthermore, the application of emerging technologies such as artificial intelligence and machine learning to drug discovery holds immense promise for thiazolinone research. These technologies can be used to analyze large datasets, predict biological activity, and design novel molecules with desired properties.
Q & A
Q. What is the role of 2-anilino-5-thiazolinone (ATZ) derivatives in automated N-terminal protein sequencing?
In Edman degradation, ATZ derivatives are transient intermediates formed after acid cleavage of phenylthiocarbamoyl (PTC)-modified N-terminal amino acids. The ATZ derivative is extracted and converted to the phenylthiohydantoin (PTH) amino acid for HPLC analysis, enabling sequential residue identification. Optimizing the conversion efficiency (e.g., via fluorescent derivatization with 4-aminofluorescein) enhances sensitivity to attomole-level detection .
Q. How can researchers improve the recovery and analysis of ATZ derivatives in low-abundance protein samples?
Key steps include:
- Derivatization : Use fluorescent reagents (e.g., 4-aminofluorescein) to enhance detection sensitivity .
- Chromatography : Employ reversed-phase HPLC with inline sequencers for precise separation .
- Sample Handling : Minimize exposure to oxidizing agents and optimize extraction solvents (e.g., ethyl acetate) to prevent ATZ degradation .
Q. What synthetic routes are available for preparing this compound derivatives?
A common method involves refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid, followed by recrystallization. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid to yield thiazolidinone derivatives, which can be further functionalized .
Advanced Research Questions
Q. How do 2-anilino-4-(thiazol-5-yl)pyrimidines achieve selective inhibition of CDK2 over CDK7?
Structural studies reveal that CDK2 selectivity arises from steric and electronic complementarity:
- Key Residues : Gln85, Lys89, and Asp145 in CDK2 form hydrogen bonds and van der Waals interactions with the thiazol-5-yl and anilino groups.
- Computational Insights : MD simulations and binding free energy calculations show that CDK7 lacks analogous residues, reducing ligand affinity .
Q. What experimental and computational strategies resolve contradictions in CDK inhibitor SAR data?
- Crystallography : X-ray structures of inhibitor-CDK2 complexes validate binding modes and rationalize SAR trends (e.g., nitro-substituted anilines enhance potency via hydrophobic interactions) .
- In Silico Mutagenesis : Simulating residue mutations (e.g., CDK2 Gln85Ala) quantifies their impact on binding, reconciling discrepancies between biochemical and cellular assays .
Q. How can researchers optimize thiazolinone-based inhibitors for cellular CDK2/CDK9 dual targeting?
- Proteomic Profiling : Measure compound effects on phosphorylation of CDK2 substrates (e.g., RB1) and CDK9 substrates (e.g., RNA polymerase II) to confirm dual activity.
- Pharmacodynamic Markers : Use apoptosis assays (e.g., caspase-3 activation) to correlate target inhibition with antiproliferative effects .
Methodological Considerations
Q. What analytical techniques validate the purity and identity of synthesized this compound derivatives?
- Microanalysis : Elemental analysis confirms stoichiometry.
- Spectroscopy : IR and mass spectrometry verify functional groups and molecular weight .
- Chromatography : TLC and HPLC assess purity, while gas chromatography quantifies volatile byproducts .
Q. How should researchers handle conflicting data in metabolite identification studies involving thiazolinones?
- Cross-Validation : Compare results from TLC, GC-MS, and IR spectroscopy to confirm metabolite identity .
- Reference Standards : Synthesize putative metabolites (e.g., 2-mercapto-2-thiazolinone-5) for direct analytical comparison .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
